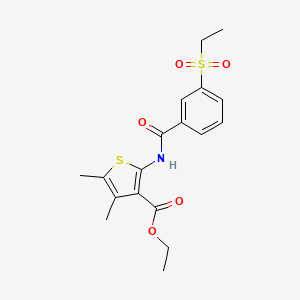

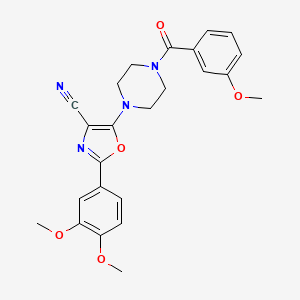

![molecular formula C22H18F3N3O3S2 B2430685 2-((3-(3-metoxifenil)-4-oxo-3,4,6,7-tetrahidrotieno[3,2-d]pirimidin-2-il)tio)-N-(2-(trifluorometil)fenil)acetamida CAS No. 877655-25-9](/img/structure/B2430685.png)

2-((3-(3-metoxifenil)-4-oxo-3,4,6,7-tetrahidrotieno[3,2-d]pirimidin-2-il)tio)-N-(2-(trifluorometil)fenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It features a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is substituted with various functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .

Synthesis Analysis

The synthesis of similar thieno[3,2-d]pyrimidine derivatives has been reported in the literature . These compounds can be synthesized via structural modifications of tazemetostat, a known EZH2 inhibitor . An efficient approach to quinazolin-4(3H)-ones, which are structurally related to your compound, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the different heteroatoms introduced into the ancillary ligands . The presence of the methoxyphenyl, trifluoromethylphenyl, and acetamide groups would also contribute to the overall molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents . For instance, the thiol substrate could promote the dehydroaromatization step in the synthesis of related compounds .Aplicaciones Científicas De Investigación

Otras actividades farmacológicas

Los investigadores deben explorar actividades adicionales, como los efectos inhibitorios sobre las enzimas ADN girasa, las posibles interacciones con los receptores de neurotransmisores o cualquier otro objetivo biológico relevante.

Referencias:

Mohamed A. Mohamed Teleb, Ahmed E. M. Mekky, Sherif M. H. Sanad. “3‐Aminotieno[2,3‐b]piridina‐2‐carboxilato: Precursor eficaz para la síntesis de tres componentes asistida por microondas de nuevos híbridos de pirido[3′,2′:4,5]tieno[3,2‐d]pirimidin‐4(3H)‐ona.” Departamento de Química, Facultad de Ciencias, Universidad de El Cairo. Leer más

“Descubrimiento de (S)-2-(1-(4-amino-3-(3-fluoro-4-metoxifenil)-1H-pirazolo[3,4-d]pirimidin-1-il)propil)-3-ciclopropil-5-fluoroquinazolin-4(3H)-ona (IHMT-PI3Kδ-372) como un potente e inhibidor selectivo de PI3Kδ para el tratamiento de la enfermedad pulmonar obstructiva crónica.” Journal of Medicinal Chemistry. Leer más

“Un potente inhibidor de la tirosinasa, (E)-3-(2,4-dihidroxifenil)-1-(tiofen-2-il)prop-2-en-1-ona (1c).” Molecules. Leer más

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions could involve further optimization and evaluation of this compound and similar thieno[3,2-d]pyrimidine derivatives as potential antitumor agents . Additionally, the development of more efficient synthesis methods and the exploration of other potential biological activities could also be areas of interest .

Propiedades

IUPAC Name |

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S2/c1-31-14-6-4-5-13(11-14)28-20(30)19-17(9-10-32-19)27-21(28)33-12-18(29)26-16-8-3-2-7-15(16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJUSHGWODKKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

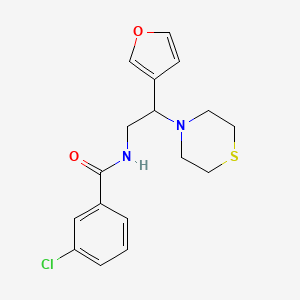

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2430610.png)

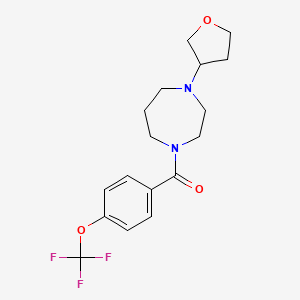

![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)

![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)

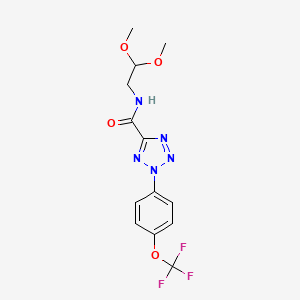

![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)

![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)